5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
944718-29-0 |
|---|---|
Molecular Formula |
C7H5BrN4O |
Molecular Weight |
241.04 g/mol |
IUPAC Name |
5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C7H5BrN4O/c8-4-1-2-5(10-3-4)6-11-12-7(9)13-6/h1-3H,(H2,9,12) |
InChI Key |
LCURBDWCMSYHQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NN=C(O2)N |
Purity |
95 |
Origin of Product |
United States |
Reaction Chemistry and Derivatization of 5 5 Bromopyridin 2 Yl 1,3,4 Oxadiazol 2 Amine
Functionalization of the Amino Group (at C-2 of Oxadiazole)
The primary amino group at the C-2 position of the 1,3,4-oxadiazole (B1194373) ring is a key site for introducing structural diversity. This is readily achieved through common organic reactions such as acylation, the formation of urea (B33335) derivatives, and alkylation.
Acylation Reactions
The amino group of 2-amino-1,3,4-oxadiazole derivatives can be readily acylated using various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is typically carried out in the presence of a base, like triethylamine (B128534), to neutralize the hydrogen halide byproduct. For instance, the reaction of 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine with acetyl chloride, benzoyl chloride, and other substituted benzoyl chlorides in the presence of triethylamine has been shown to yield the acylated products in good yields. google.com Similarly, 2-amino-5-phenyl-1,3,4-oxadiazole can be acylated by refluxing with acetic anhydride. princeton.edu
The resulting N-(5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-yl) amides are valuable intermediates for further synthetic transformations or as target molecules in medicinal chemistry. The reaction conditions are generally mild and tolerate a wide range of functional groups on the acylating agent.
Table 1: Examples of Acylation Reactions on 2-Amino-1,3,4-oxadiazole Derivatives
| Starting Material | Acylating Agent | Base | Product | Reference |
|---|---|---|---|---|
| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | Acetyl chloride | Triethylamine | N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)acetamide | google.com |
| 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine | Benzoyl chloride | Triethylamine | N-(5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-yl)benzamide | google.com |
| 2-amino-5-phenyl-1,3,4-oxadiazole | Acetic anhydride | None (reflux) | 2-acetamido-5-phenyl-1,3,4-oxadiazole | princeton.edu |
Formation of Urea Derivatives
The reaction of the 2-amino group with isocyanates provides a straightforward route to urea derivatives. This reaction typically proceeds smoothly by refluxing the 2-amino-1,3,4-oxadiazole with the corresponding isocyanate in a suitable solvent like ethanol (B145695). For example, 1-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-chlorophenyl)urea has been synthesized by refluxing 5-(4-bromobenzyl)-1,3,4-oxadiazol-2-amine with 3-chlorophenyl isocyanate in ethanol. nih.gov This method is broadly applicable for the synthesis of a variety of N,N'-disubstituted ureas, which are an important class of compounds with diverse biological activities. The synthesis of 5-Aryl-1,3,4-oxadiazoles decorated with a dodecyl group linked via a nitrogen atom has been achieved through the reaction of hydrazides with dodecyl isocyanate to form hydrazine-1-carboxamides, which are then cyclized. jchemrev.com
Table 2: Synthesis of Urea Derivatives from 2-Amino-1,3,4-oxadiazoles
| 2-Amino-1,3,4-oxadiazole Derivative | Isocyanate | Solvent | Product | Reference |
|---|---|---|---|---|
| 5-(4-bromobenzyl)-1,3,4-oxadiazol-2-amine | 3-Chlorophenyl isocyanate | Ethanol | 1-(5-(4-bromobenzyl)-1,3,4-oxadiazol-2-yl)-3-(3-chlorophenyl)urea | nih.gov |
| Various hydrazides | Dodecyl isocyanate | - | Hydrazine-1-carboxamides (precursors to N-dodecyl-1,3,4-oxadiazol-2-amines) | jchemrev.com |
Alkylation Reactions
The amino group of 2-amino-1,3,4-oxadiazoles can also undergo alkylation reactions. While direct alkylation with alkyl halides can sometimes be challenging and may lead to multiple alkylations, specific methods have been developed for controlled N-alkylation. For instance, a copper-catalyzed metallaphotoredox approach has been reported for the N-alkylation of a broad range of N-nucleophiles, including N-heterocycles, with various alkyl bromides at room temperature. nih.gov Another example involves the treatment of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiol with an excess of 1-bromododecane (B92323) as an alkylating agent in the presence of potassium carbonate in dimethylformamide to yield the S-alkylated product quantitatively. nih.gov While this example demonstrates S-alkylation of a related thiol derivative, it highlights the potential for alkylation reactions on the oxadiazole scaffold.
Modifications of the Pyridine (B92270) Ring
The 5-bromopyridine moiety of the title compound offers a versatile handle for further functionalization through substitution and cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of more complex molecular architectures.
Substitution Reactions on the Bromopyridine Moiety
Nucleophilic aromatic substitution (SNAr) reactions on pyridine rings are generally facilitated by electron-withdrawing groups and occur preferentially at the ortho and para positions relative to the ring nitrogen. The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen and the other substituents on the ring. In the case of 5-bromo-2-substituted pyridines, the bromine atom can be displaced by strong nucleophiles. For instance, a kinetic study of the reactions of 2-methoxy-5-nitropyridine (B154726) with secondary amines in aqueous solution demonstrated the feasibility of nucleophilic substitution at the 2-position. mdpi.com While direct SNAr on 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine is not extensively documented, the electron-withdrawing nature of the 2-substituted 1,3,4-oxadiazole ring is expected to activate the pyridine ring towards nucleophilic attack, potentially at the 5-position.
Cross-Coupling Strategies for Further Pyridine Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom on the pyridine ring of this compound serves as an excellent handle for such transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. acs.org This method is widely used for the synthesis of biaryl compounds and has been successfully applied to functionalize bromopyridine derivatives. For example, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been reported to proceed in moderate to good yields. mdpi.com This strategy can be directly applied to this compound to introduce a variety of aryl and heteroaryl substituents at the 5-position of the pyridine ring.
Heck Coupling: The Heck reaction couples the bromopyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.gov This reaction is a versatile method for the formation of carbon-carbon bonds and can be used to introduce alkenyl groups onto the pyridine ring.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.gov The Sonogashira coupling is a reliable method for the synthesis of arylalkynes and can be employed to introduce alkynyl functionalities to the 5-position of the pyridine ring. A two-step procedure involving a Sonogashira cross-coupling has been used to access 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes from the corresponding bromo-fluoro-cyanopyridines. mdpi.com
Table 3: Overview of Cross-Coupling Strategies for Pyridine Functionalization
| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid or ester | Palladium catalyst, Base | Biaryl derivative |
| Heck | Alkene | Palladium catalyst, Base | Alkenyl-substituted pyridine |
| Sonogashira | Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | Alkynyl-substituted pyridine |
Reactions at the 1,3,4-Oxadiazole Ring System (excluding C-2 amine)
The stability of the 1,3,4-oxadiazole ring makes it a robust component in molecular design. However, under certain conditions, it can undergo transformations that allow for the synthesis of diverse heterocyclic structures.
Ring-Opening Reactions
While the 1,3,4-oxadiazole ring is generally stable, it can be susceptible to ring-opening reactions under specific nucleophilic conditions. One notable transformation involves the reaction with hydrazine (B178648) hydrate (B1144303). This reaction can lead to the cleavage of the C-O bond within the oxadiazole ring, resulting in the formation of a 4-amino-1,2,4-triazole (B31798) derivative. researchgate.net Although this reaction is documented for other 1,3,4-oxadiazole-2-thiones, it presents a potential pathway for the transformation of this compound into a corresponding triazole, which would likely proceed through an intermediate acylthiosemicarbazide.
Specifically, the hydrazinolysis of N-alkylated 1,3,4-oxadiazole-2-thiones has been shown to yield 2-N-alkyl-4-amino-1,2,4-triazole-2-thiones. researchgate.net In contrast, the reaction of S-alkylated 1,3,4-oxadiazoles with hydrazine hydrate can lead to the opening of the oxadiazole ring and the loss of the alkyl group. researchgate.net These findings suggest that the reaction pathway for this compound would depend on the specific reaction conditions and the nature of any substituents on the exocyclic amine.
Formation of Fused Ring Systems
The 2-amino-1,3,4-oxadiazole core of this compound serves as a valuable precursor for the synthesis of various fused heterocyclic systems. A common strategy involves the reaction of the exocyclic amino group and one of the ring nitrogen atoms with a suitable bifunctional electrophile.
One such example is the synthesis of imidazo[2,1-b] nih.govacs.orggoogle.comoxadiazoles. This can be achieved by reacting a 2-amino-5-substituted-1,3,4-oxadiazole with an α-haloketone, such as α-bromo-substituted acetophenone. google.com This reaction proceeds via an initial N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization to form the fused imidazole (B134444) ring. A microwave-assisted method for this transformation has been reported, offering advantages such as shorter reaction times and simpler work-up procedures. google.com
Another important class of fused systems derived from 2-amino-1,3,4-oxadiazoles are the nih.govgoogle.comresearchgate.nettriazolo[3,4-b] nih.govacs.orggoogle.comoxadiazoles. While some synthetic routes to this scaffold start from 1,3,4-oxadiazoles functionalized at the 2-position with hydrazines, a more direct approach from a 2-amino-1,3,4-oxadiazole is less common in the literature. nih.gov However, the structural similarity suggests that derivatization of the exocyclic amine to a hydrazine-like moiety could enable subsequent intramolecular cyclization to the triazole ring.
Isosteric Replacements (e.g., Thio-derivatives, Thiadiazoles)
Isosteric replacement is a widely used strategy in drug design to modulate the physicochemical and biological properties of a molecule. In the context of this compound, the oxygen atom of the oxadiazole ring can be replaced with a sulfur atom to yield the corresponding 5-(5-bromopyridin-2-yl)-1,3,4-thiadiazol-2-amine.
This transformation can be achieved through a multi-step process. A common method involves the initial synthesis of a thiosemicarbazide (B42300) precursor, which is then cyclized to form the 2-amino-1,3,4-thiadiazole. For instance, isonicotinic acid hydrazide can be reacted with an aryl isothiocyanate to form a hydrazinecarbothioamide derivative. jst.go.jp This intermediate can then be cyclized using cold concentrated sulfuric acid to yield the desired 2-amino-1,3,4-thiadiazole. jst.go.jp
Alternatively, a one-pot synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acid hydrazides and trimethylsilyl (B98337) isothiocyanate (TMSNCS) has been developed. acs.org This method proceeds via the in-situ formation of a thiosemicarbazide followed by cyclodehydration under acidic conditions. Another approach involves the reaction of a thiosemicarbazide intermediate with reagents like EDC·HCl in DMSO or p-TsCl and triethylamine in NMP to achieve regioselective cyclization to the 2-amino-1,3,4-thiadiazole. researchgate.net
The table below summarizes various synthetic methods for the preparation of 2-amino-1,3,4-oxadiazoles and their corresponding 1,3,4-thiadiazole (B1197879) isosteres.
| Starting Material | Reagent(s) | Product | Reference |
| Semicarbazide (B1199961) and Aldehyde | I₂-mediated oxidative cyclization | 2-Amino-1,3,4-oxadiazole | acs.orgresearchgate.net |
| Thiosemicarbazide and Aldehyde | I₂-mediated oxidative cyclization | 2-Amino-1,3,4-thiadiazole | acs.orgresearchgate.net |
| Hydrazinecarbothioamide | Cold conc. H₂SO₄ | 2-Amino-1,3,4-thiadiazole | jst.go.jp |
| Hydrazinecarbothioamide | I₂/KI in NaOH | 2-Amino-1,3,4-oxadiazole | jst.go.jp |
| Thiosemicarbazide | EDC·HCl in DMSO or p-TsCl/TEA in NMP | 2-Amino-1,3,4-thiadiazole | researchgate.net |
Synthesis of Conjugates and Polymeric Derivatives
The exocyclic amino group of this compound provides a convenient handle for the synthesis of various conjugates and polymeric materials. This functional group can readily undergo reactions such as acylation, alkylation, and sulfonylation, allowing for the attachment of a wide range of molecular entities.
For example, the amino group can be acylated with long-chain fatty acids to enhance lipophilicity. 5-Aryl-1,3,4-oxadiazol-2-amines have been decorated with dodecyl chains linked via a nitrogen atom. nih.gov This was achieved by reacting the corresponding hydrazide with dodecyl isocyanate to form a hydrazine-1-carboxamide, followed by cyclization. nih.gov Similarly, the amino group can be functionalized with carboxymethylamino groups through substitution reactions. mdpi.com
Furthermore, the 2-amino-5-aryl-1,3,4-oxadiazole scaffold can be incorporated into polymeric structures to impart specific properties such as high thermal stability and desirable optical characteristics. Aromatic polyamides and polyimides containing 1,3,4-oxadiazole rings have been synthesized from 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole and various dianhydrides. nih.govacs.org These polymers exhibit high glass-transition temperatures and thermal stability. nih.gov Although these examples utilize a diamino-oxadiazole monomer, they demonstrate the feasibility of incorporating the this compound moiety into polymer backbones, potentially through the synthesis of a corresponding diamine derivative.
The synthesis of poly(maleimide-co-methyl acrylate) with pendant 1,3,4-oxadiazole derivatives has also been reported. echemcom.com This involved the reaction of a copoly acid hydrazide with various carboxylic acids in the presence of phosphoryl chloride to form the oxadiazole ring. echemcom.com This approach suggests that this compound could be tethered to a polymer backbone through its exocyclic amino group.
| Derivative Type | Synthetic Approach | Resulting Structure | Reference |
| N-Alkyl Conjugate | Reaction with dodecyl isocyanate followed by cyclization | 5-Aryl-N-dodecyl-1,3,4-oxadiazol-2-amine | nih.gov |
| Carboxymethylamino Conjugate | Substitution reaction with diisopropyl iminodiacetate (B1231623) followed by hydrolysis | 2,5-Dialkyl-1,3,4-oxadiazole with carboxymethylamino groups | mdpi.com |
| Aromatic Polyimide | Polycondensation of 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole with dianhydrides | Polyimide with 1,3,4-oxadiazole in the backbone | nih.govacs.org |
| Polymer with Pendant Oxadiazole | Reaction of copoly acid hydrazide with carboxylic acids | Poly(maleimide-co-methyl acrylate) with pendant 1,3,4-oxadiazole rings | echemcom.com |
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon skeleton and the environment of each proton.
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. The expected spectrum for the title compound would feature distinct signals for the amino group protons and the three protons on the 5-bromopyridine ring.
The amino (-NH₂) protons are expected to appear as a broad singlet, typically in the downfield region, due to nitrogen's electronegativity and potential hydrogen bonding. The chemical shift can vary depending on the solvent and concentration.
The protons of the 5-bromopyridine ring form an AMX spin system, leading to three distinct signals with characteristic splitting patterns:
H-6' : This proton is adjacent to the nitrogen atom and is expected to be the most deshielded, appearing as a doublet.
H-4' : This proton is coupled to both H-3' and H-6', and would likely appear as a doublet of doublets.
H-3' : This proton, adjacent to the carbon bearing the oxadiazole ring, would appear as a doublet.
The predicted chemical shifts are based on known values for 5-bromopyridine derivatives and related heterocyclic systems.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -NH₂ | 7.0 - 7.5 | broad singlet (br s) |
| H-3' (Pyridine) | 7.9 - 8.1 | doublet (d) |
| H-4' (Pyridine) | 8.1 - 8.3 | doublet of doublets (dd) |
| H-6' (Pyridine) | 8.7 - 8.9 | doublet (d) |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.
¹³C NMR spectroscopy is used to confirm the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine, a total of seven signals are expected in the proton-decoupled spectrum: two for the oxadiazole ring and five for the 5-bromopyridine ring.
The carbons of the 1,3,4-oxadiazole (B1194373) ring are highly deshielded and typically resonate at δ > 150 ppm. researchgate.net The C-2 carbon, attached to the amino group, and the C-5 carbon, attached to the pyridine (B92270) ring, would have distinct chemical shifts. The carbons of the pyridine ring have characteristic shifts, with the carbon atom attached to the bromine (C-5') being significantly influenced by the halogen's electronic effects. testbook.com The carbon attached to the oxadiazole ring (C-2') and the carbon adjacent to the nitrogen (C-6') are also expected in the downfield region. testbook.comspectrabase.com
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5' (Pyridine, C-Br) | 120 - 125 |
| C-3' (Pyridine) | 125 - 130 |
| C-4' (Pyridine) | 140 - 145 |
| C-6' (Pyridine) | 150 - 155 |
| C-2' (Pyridine, C-Oxadiazole) | 145 - 150 |
| C-5 (Oxadiazole, C-Pyridine) | 155 - 160 |
| C-2 (Oxadiazole, C-NH₂) | 160 - 165 |
Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions. researchgate.nettestbook.comspectrabase.com
While 1D NMR provides essential information, 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) : This experiment would reveal correlations between protons that are coupled to each other. For the title compound, COSY would show cross-peaks between the adjacent protons on the pyridine ring (H-3' with H-4', and H-4' with H-6'), confirming their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached. It would be used to definitively assign the signals for the C-3'/H-3', C-4'/H-4', and C-6'/H-6' pairs of the pyridine ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.
The most prominent peaks would be from the N-H stretching of the primary amine, the C=N stretching of the pyridine and oxadiazole rings, and the C-O-C stretching of the oxadiazole ring. Aromatic C-H and C-Br stretching vibrations would also be present.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
| -NH₂ | Symmetric & Asymmetric Stretch | 3100 - 3400 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C=N (Pyridine & Oxadiazole) | Stretch | 1600 - 1660 |
| N-H | Bend | 1580 - 1620 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| C-O-C (Oxadiazole) | Asymmetric Stretch | 1050 - 1090 |
| C-Br | Stretch | 600 - 800 |
Note: These are typical ranges for the specified functional groups. mdpi.comresearchgate.netrsc.orgvscht.czresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
In LC-MS, the compound is first separated by liquid chromatography and then introduced into the mass spectrometer. For this compound (molecular formula: C₇H₅BrN₄O), the exact molecular weight is approximately 240.96 g/mol . Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with nearly equal intensities, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation of 1,3,4-oxadiazoles under electron ionization often involves cleavage of the heterocyclic ring. researchgate.netnist.gov Plausible fragmentation pathways for the title compound could include the loss of small molecules like HCN or N₂, and cleavage at the bond connecting the pyridine and oxadiazole rings, leading to characteristic fragment ions.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z Value (for ⁷⁹Br) | Possible Fragment Identity |
| 240 / 242 | [M]⁺, Molecular ion |
| 184 / 186 | [M - C₂H₂N₂]⁺ or similar ring fragmentation |
| 156 / 158 | [C₅H₃BrN]⁺, Bromopyridinyl cation |
| 129 | [M - Br]⁺, Loss of bromine radical |
Note: Fragmentation is complex and these represent plausible pathways.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound and providing insights into its structural features through fragmentation analysis. For this compound, ESI-MS analysis is expected to show a protonated molecular ion peak [M+H]⁺.
Given the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br), the mass spectrum would characteristically display two major peaks of almost equal intensity, separated by two mass units. The theoretical monoisotopic mass of the neutral molecule is approximately 254.98 g/mol (for ⁷⁹Br) and 256.98 g/mol (for ⁸¹Br). Therefore, the ESI-MS spectrum would exhibit prominent peaks around m/z 256 and 258.
Table 1: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) |
| [M+H]⁺ | ~256.0 | ~258.0 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions within its aromatic and heterocyclic rings.
Although a specific spectrum for this compound is not documented in the available literature, the optical properties of 2,5-disubstituted 1,3,4-oxadiazole derivatives have been a subject of study. nih.govpurdue.edu These studies indicate that the absorption maxima can be influenced by the nature of the substituents and the solvent used. For analogous compounds, absorption maxima are often observed in the range of 280-350 nm. The conjugation between the pyridine ring and the 1,3,4-oxadiazole ring in the target molecule is expected to result in characteristic absorption peaks within this region.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. This method provides the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the compound, which can be compared with the theoretically calculated values to verify its purity and empirical formula.
For this compound, with the chemical formula C₇H₅BrN₄O, the theoretical elemental composition has been calculated. While experimental data from the literature for this specific compound is unavailable, data for structurally similar compounds, such as derivatives of 2-(5-bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles, frequently show a close correlation between the calculated and found elemental percentages, typically within a ±0.4% margin, which is considered acceptable for confirming the structure. isca.me
Table 2: Calculated Elemental Analysis Data for C₇H₅BrN₄O
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 32.71 |
| Hydrogen | H | 1.96 |
| Bromine | Br | 31.09 |
| Nitrogen | N | 21.80 |
| Oxygen | O | 6.22 |
X-ray Crystallography for Absolute Structural Confirmation (if available)
X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and crystal packing.
Currently, there is no published X-ray crystal structure for this compound in the searched scientific literature. However, the crystal structures of several related 1,3,4-oxadiazole derivatives have been reported, offering insights into the likely structural characteristics of this class of compounds. For example, the crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole has been determined, revealing the planarity of the oxadiazole and thiophene (B33073) rings. uzh.ch Similarly, the crystal structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine shows a nearly planar conformation with the oxadiazole ring forming dihedral angles of 5.65° and 3.34° with the furan (B31954) and phenyl rings, respectively. nih.gov These examples highlight the utility of X-ray crystallography in unambiguously confirming the connectivity and conformation of such molecules. Should single crystals of this compound become available, this technique would provide unequivocal structural proof.
Computational and Theoretical Investigations of 5 5 Bromopyridin 2 Yl 1,3,4 Oxadiazol 2 Amine
Molecular Modeling and Simulation
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a compound, revealing conformational changes, flexibility, and interactions with its environment.
While specific MD simulation studies for 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine are not extensively documented in publicly available literature, the methodology has been applied to structurally similar 1,3,4-oxadiazole (B1194373) derivatives to understand their stability and interactions. rsc.orgresearchgate.net For instance, MD simulations on novel hybrids of thiazolidinedione-1,3,4-oxadiazole derivatives were performed to complement molecular docking studies. rsc.orgresearchgate.net These simulations typically involve placing the molecule in a simulated environment (like a solvent box) and calculating the forces between atoms to model their movements over a specific period.
The key insights gained from such simulations on analogous compounds include:
Conformational Stability: Assessing the stability of different rotational isomers (conformers) of the molecule. The linkage between the pyridine (B92270) and oxadiazole rings is a key area of conformational flexibility.
Solvent Effects: Understanding how the molecule interacts with solvent molecules, which can influence its preferred conformation and solubility.
Interaction Dynamics: When simulated with a larger macromolecule (a receptor), MD can reveal the stability of the binding pose predicted by docking, showing how the ligand and receptor adjust to each other over time. mdpi.com
A typical MD simulation protocol for a compound like this compound would involve the steps outlined in the table below.
| Simulation Step | Description | Typical Software/Force Field |
|---|---|---|
| System Preparation | The molecule's 3D structure is generated and optimized. It is then placed in a simulation box, often filled with a solvent like water. | Amber, GROMACS, CHARMM |
| Minimization | The energy of the initial system is minimized to remove any steric clashes or unfavorable geometries. | Steepest Descent, Conjugate Gradient algorithms |
| Equilibration | The system is gradually heated to the desired simulation temperature and the pressure is adjusted to match experimental conditions. This allows the system to reach a stable state. | NVT (constant Number of particles, Volume, Temperature) and NPT (constant Number of particles, Pressure, Temperature) ensembles |
| Production Run | The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory. | Leap-frog or Verlet integrator |
| Analysis | The trajectory is analyzed to calculate properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to observe conformational changes. | VMD, PyMOL, GROMACS analysis tools |
Docking Studies for Intermolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a macromolecule). researchgate.net This method is widely used to forecast the strength and type of interactions between a ligand and a target binding site. For 1,3,4-oxadiazole derivatives, docking studies are frequently employed to understand their potential binding modes. nih.govnih.govresearchgate.net
From a computational chemistry standpoint, docking predicts non-covalent interactions between a ligand and a receptor. nih.govfrontiersin.org The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. The highest-ranked pose represents the most likely binding mode.
For this compound, the key structural features that would be analyzed in a docking simulation are:
The 1,3,4-oxadiazole ring: The nitrogen and oxygen atoms can act as hydrogen bond acceptors.
The amine (-NH2) group: This group is a potent hydrogen bond donor.
The pyridine ring: The nitrogen atom is a hydrogen bond acceptor, and the aromatic ring itself can participate in pi-stacking interactions.
The bromo substituent: This halogen atom can participate in halogen bonding, a specific type of non-covalent interaction.
| Interaction Type | Description from a Computational Perspective | Relevant Moieties in the Compound |
|---|---|---|
| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups, calculated based on the partial atomic charges of the ligand and receptor atoms. | N and O atoms in oxadiazole, N in pyridine, NH2 group |
| Van der Waals Forces | Short-range attractive forces arising from temporary fluctuations in electron density. This term is crucial for how well the ligand fits into the binding pocket. | Entire molecular surface |
| Hydrogen Bonds | A specific, strong type of electrostatic interaction between a hydrogen atom covalently bonded to an electronegative atom (donor) and another electronegative atom (acceptor). | NH2 group (donor); Oxadiazole O and N atoms, Pyridine N (acceptors) |
| Pi Interactions | Interactions involving pi-systems (aromatic rings). Includes pi-pi stacking, pi-cation, and pi-alkyl interactions. | Pyridine ring, Oxadiazole ring |
| Solvation Effects | The energy cost of removing the ligand and the binding site from the solvent. Docking scoring functions often include a term to penalize the desolvation of polar groups. | Polar groups like the NH2 and heteroatoms |
Hydrogen bonds are among the most important directional interactions that determine the specificity of ligand binding. In docking studies of 1,3,4-oxadiazole derivatives, the analysis of the hydrogen bond network is a critical step. mdpi.com
For this compound, computational models would predict the formation of hydrogen bonds with suitable amino acid residues in a receptor's active site.
Donor: The primary amine (-NH2) group attached to the oxadiazole ring is a strong hydrogen bond donor. It can form hydrogen bonds with acceptor groups like the carbonyl oxygen of an amino acid backbone or the side chains of Asp, Glu, Gln, or Asn.
Acceptors: The nitrogen atoms of the oxadiazole ring, the oxygen atom within the oxadiazole ring, and the nitrogen atom of the pyridine ring are all potential hydrogen bond acceptors. nih.gov They can interact with donor groups such as the backbone N-H of amino acids or the side chains of Ser, Thr, Tyr, Lys, or Arg.
In crystal structures of related compounds, intermolecular N—H⋯N hydrogen bonds are frequently observed, often linking molecules into dimers or chains. nih.gov Docking simulations would explore similar patterns of interaction within a defined binding pocket.
Pi-stacking is a non-covalent interaction that occurs between aromatic rings. researchgate.net These interactions are crucial for the structure of DNA and proteins and play a significant role in ligand-receptor binding. nih.gov The this compound molecule contains two aromatic heterocyclic rings—the pyridine ring and the 1,3,4-oxadiazole ring—both capable of participating in pi-stacking interactions. nih.gov
Computational studies on 1,3,4-oxadiazoles have confirmed their involvement in pi-stacking. nih.gov Docking simulations would specifically search for interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in a receptor. The types of pi-stacking geometries predicted include:
Sandwich: The two aromatic rings are arranged in a face-to-face parallel orientation.
T-shaped (or edge-to-face): The edge of one aromatic ring points towards the face of the other.
Parallel-displaced: The rings are parallel but not directly on top of each other.
The presence of the electron-withdrawing bromine atom and the heteroatoms in the rings influences the electronic properties of the pi-systems, which in turn affects the strength and nature of these stacking interactions. nih.govmdpi.com
Spectroscopic Property Predictions from Computational Models
Computational quantum chemistry methods, such as Density Functional Theory (DFT), can be used to predict various spectroscopic properties of a molecule, including its NMR spectrum. These predictions serve as a valuable tool for interpreting experimental data and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Simulating NMR spectra involves calculating the magnetic shielding tensors for each nucleus. The chemical shift (δ) for a given nucleus is then determined relative to a standard reference compound (e.g., tetramethylsilane, TMS).
For this compound, a typical computational protocol for NMR prediction would be:
Geometry Optimization: The molecule's 3D geometry is optimized at a high level of theory (e.g., DFT with a suitable basis set like 6-311+G(d,p)).
Frequency Calculation: A frequency calculation is performed to ensure the optimized structure is a true energy minimum.
NMR Calculation: The magnetic shielding constants are calculated using a method like Gauge-Independent Atomic Orbital (GIAO).
Chemical Shift Prediction: The calculated shielding constants are converted to chemical shifts by subtracting them from the shielding constant of the reference standard, calculated at the same level of theory.
The predicted spectrum can then be compared to experimental data. While experimental ¹H and ¹³C NMR data are available for many 1,3,4-oxadiazole derivatives, nih.govmdpi.comnih.gov simulated spectra provide a theoretical benchmark. The table below shows the expected regions for the different types of protons and carbons in the target molecule, based on data from analogous structures.
| Nucleus | Atom Type | Expected Chemical Shift (δ, ppm) - Based on Analogues | Factors Influencing the Shift |
|---|---|---|---|
| ¹H | Amine (NH₂) | ~7.7 - 8.2 | Hydrogen bonding, solvent, electronic effect of the oxadiazole ring. nih.gov |
| ¹H | Pyridine Ring Protons | ~7.0 - 9.0 | Position relative to the nitrogen atom and the bromo substituent; electronic coupling with the oxadiazole ring. |
| ¹³C | Oxadiazole Ring Carbons (C2, C5) | ~155 - 175 | High deshielding due to attachment to electronegative N and O atoms. nih.gov |
| ¹³C | Pyridine Ring Carbons | ~110 - 155 | Influence of the ring nitrogen, the bromine atom, and the oxadiazole substituent. |
Computational models can also predict coupling constants (J-values), which provide information about the connectivity of atoms. Discrepancies between simulated and experimental spectra can point to specific conformational effects or intermolecular interactions (like hydrogen bonding) that are present in the experimental sample but not fully accounted for in the gas-phase computational model.
Predicted UV-Vis Absorption Spectra (TD-DFT)
A comprehensive search of scientific literature did not yield specific studies on the predicted UV-Vis absorption spectra of this compound using Time-Dependent Density Functional Theory (TD-DFT).
However, theoretical investigations into the electronic and photophysical properties of structurally related 1,3,4-oxadiazole derivatives have been conducted, providing a general understanding of how the electronic structure of this class of compounds influences their absorption spectra.
For instance, studies on isomeric 5-(pyridyl)-1,3,4-oxadiazol-2-thiones and 2-methylthio-5-(pyridyl)-1,3,4-oxadiazoles have utilized TD-DFT to calculate their theoretical UV spectra. nih.gov These studies generally find a reasonable correlation between the calculated and experimentally observed absorption bands, with theoretical transitions often appearing at slightly longer wavelengths. nih.gov The longest wavelength absorption bands in these related compounds are typically attributed to HOMO-LUMO electronic transitions. nih.gov
Furthermore, computational work on other substituted 1,3,4-oxadiazoles demonstrates that the nature and position of substituents on the heterocyclic and phenyl rings can significantly influence the absorption maxima. nih.gov The electronic properties of the substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in modulating the energy of the frontier molecular orbitals and, consequently, the absorption wavelengths.
While direct data for this compound is not available, these related studies suggest that a TD-DFT approach would be a valuable tool for predicting its UV-Vis absorption spectrum and understanding the electronic transitions involved. Such a study would typically involve the optimization of the ground state geometry of the molecule, followed by TD-DFT calculations to determine the excitation energies and oscillator strengths of the electronic transitions. The resulting data would be used to generate a theoretical absorption spectrum, which could then be compared with experimental data for validation.
Structure Reactivity Relationships Within the 1,3,4 Oxadiazol 2 Amine Framework
Influence of Substituents on Electronic Properties
Amino Group (-NH₂): Positioned at C2 of the oxadiazole ring, the amino group acts as an electron-donating group through resonance, increasing the electron density of the heterocyclic system.
5-(5-bromopyridin-2-yl) Group: This substituent at C5 has a more complex electronic influence. The pyridine (B92270) ring is inherently electron-deficient due to the electronegative nitrogen atom.
Bromine Atom (-Br): The bromine at position 5 of the pyridine ring is an electron-withdrawing group primarily through its inductive effect, further reducing the electron density of the pyridine ring.
Heterocyclic Rings: Both the 1,3,4-oxadiazole (B1194373) and pyridine rings are considered electron-deficient heterocycles. This property makes them susceptible to nucleophilic attack under certain conditions but generally deactivates them towards electrophilic substitution.
Computational studies using Density Functional Theory (DFT) on similar 1,3,4-oxadiazole derivatives help quantify these effects by calculating key electronic descriptors. nih.govcyberleninka.runih.gov Electron-donating groups generally increase the energy of the Highest Occupied Molecular Orbital (HOMO), while electron-withdrawing groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A smaller HOMO-LUMO energy gap typically indicates higher chemical reactivity.
Table 1: General Influence of Substituent Type on Electronic Properties of the 1,3,4-Oxadiazole Framework
| Substituent Type on Ring | Effect on Electron Density | Impact on HOMO Energy Level | Impact on LUMO Energy Level | Resulting HOMO-LUMO Gap |
|---|---|---|---|---|
| Electron-Donating (e.g., -NH₂, -OR) | Increases | Increases (Less Stable) | Slightly Increases | Decreases |
| Electron-Withdrawing (e.g., -NO₂, -Br, Pyridine) | Decreases | Decreases (More Stable) | Decreases | Variable/Decreases |
Steric Effects on Reaction Pathways and Selectivity
Steric hindrance, arising from the spatial arrangement of atoms, can significantly direct the outcome of chemical reactions. In 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine, steric factors can influence reactivity at several key sites.
Reactions at the Amino Group: The accessibility of the 2-amino group for reactions like acylation or alkylation can be moderately hindered by the adjacent pyridine ring at the C5 position. While not severely congested, the bulk of the neighboring group can affect the approach of large reagents, potentially slowing reaction rates compared to an unhindered 2-amino-1,3,4-oxadiazole.
Reactions at the Pyridine Ring: The bromine atom at C5 is flanked by a hydrogen atom at C4 and the pyridine nitrogen at C1. This positioning is relatively unhindered, making the C-Br bond accessible for transformations like palladium-catalyzed cross-coupling reactions.
Tautomerism and Isomerism in 1,3,4-Oxadiazol-2-amines
Tautomerism is a key feature of 2-amino-1,3,4-oxadiazoles. These compounds can exist in an equilibrium between two tautomeric forms: the amino form and the imino form.
Amino-Imino Tautomerism: The equilibrium lies between the 2-amino-1,3,4-oxadiazole (amino form) and the 2-imino-1,3,4-oxadiazoline (imino form). For most N-heteroaromatic amines, including derivatives of pyridine and other heterocycles, the amino form is overwhelmingly favored in solution. researchgate.netquimicaorganica.orgrsc.org This preference is attributed to the preservation of the aromatic system in the amino tautomer, which confers greater thermodynamic stability. rsc.org The imino form, by contrast, possesses a quinonoid-like structure with disrupted aromaticity. rsc.org

Figure 1: Amino-Imino Tautomeric Equilibrium in the 1,3,4-Oxadiazol-2-amine (B1211921) Framework.
Constitutional Isomerism: The oxadiazole ring itself has four constitutional isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole (B8745197), 1,2,5-oxadiazole (furazan), and 1,3,4-oxadiazole. The 1,3,4-isomer is noted for its high thermal and chemical stability, making it a common and robust scaffold in medicinal chemistry.
The Role of Bromine Atom on Pyridine Ring in Chemical Reactivity
The bromine atom on the pyridine ring is a versatile functional group that serves as a primary site for molecular elaboration, particularly through transition metal-catalyzed cross-coupling reactions. The reactivity of the C-Br bond is influenced by its position on the electron-deficient pyridine ring.
Palladium-Catalyzed Cross-Coupling: The C5-Br bond is highly susceptible to oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle. This enables a wide range of transformations to form new carbon-carbon or carbon-heteroatom bonds. mdpi.com Studies on various bromopyridines demonstrate their utility in these reactions. nih.govresearchgate.netnih.gov The Suzuki-Miyaura coupling is a prominent example, allowing for the introduction of new aryl or heteroaryl groups. mdpi.comresearchgate.netnih.gov
Relative Reactivity: In dihalopyridines, the reactivity of a halogen is position-dependent. For instance, in 2,4-dibromopyridine, Suzuki coupling often occurs selectively at the 2-position. researchgate.net In the target molecule, the single bromine at the 5-position is readily activated for such coupling reactions.
Table 2: Common Cross-Coupling Reactions at the C5-Br Position of the Pyridine Ring
| Reaction Name | Coupling Partner | Catalyst/Base System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid or Ester | Pd(PPh₃)₄ / K₂CO₃ or K₃PO₄ | C-C (Aryl) |
| Heck Coupling | Alkene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | C-C (Alkenyl) |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | C-C (Alkynyl) |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / BINAP / NaOtBu | C-N |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | C-C |
Acidity and Basicity of the Amine and Ring Nitrogens
The molecule possesses multiple nitrogen atoms, each with distinct basic properties. The site of protonation in an acidic medium is determined by the availability and stability of the lone pair of electrons on each nitrogen.
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is the most basic site in the molecule. plos.org The lone pair on the pyridine nitrogen resides in an sp² orbital and is not involved in the aromatic π-system, making it available for protonation. aklectures.comvedantu.com While pyridine itself has a pKa of 5.2, the presence of the electron-withdrawing bromine and oxadiazole substituents will decrease its basicity.
Oxadiazole Nitrogens: The two nitrogen atoms within the 1,3,4-oxadiazole ring are significantly less basic. Their lone pairs are part of the aromatic system and are delocalized, making them much less available for protonation. The electron-withdrawing effect of the ring oxygen further reduces their basicity.
Exocyclic Amino Nitrogen: The lone pair of the exocyclic -NH₂ group is also delocalized into the electron-deficient oxadiazole ring to a significant extent. This delocalization reduces its availability for protonation, rendering it much less basic than a typical aliphatic or aromatic amine.
Therefore, under acidic conditions, protonation will occur preferentially on the pyridine ring nitrogen.
Table 3: Estimated Basicity of Nitrogen Sites in this compound
| Nitrogen Site | Hybridization | Lone Pair Availability | Estimated Basicity (pKa of Conjugate Acid) | Primary Protonation Site? |
|---|---|---|---|---|
| Pyridine Nitrogen | sp² | High (in sp² orbital, outside π-system) | ~2-3 (Reduced from pyridine's 5.2) | Yes |
| Exocyclic Amino (-NH₂) | sp² | Low (Delocalized into oxadiazole ring) | Very Low (<1) | No |
| Oxadiazole Nitrogens | sp² | Very Low (Part of aromatic sextet) | Very Low (<0) | No |
In terms of acidity, the protons of the exocyclic amino group are weakly acidic and can be deprotonated under very strong basic conditions.
Future Directions in Chemical Research of 5 5 Bromopyridin 2 Yl 1,3,4 Oxadiazol 2 Amine
Exploration of Novel Synthetic Pathways
The synthesis of 2-amino-1,3,4-oxadiazoles has traditionally been achieved through established methods, such as the cyclization of acylsemicarbazides or the reaction of acid hydrazides with cyanogen (B1215507) bromide. nih.gov For the target compound, a logical precursor would be 5-bromopyridine-2-carbohydrazide. However, future research should pivot towards more innovative and efficient synthetic routes that have recently emerged for this class of heterocycles.
One promising avenue is the use of iodine-mediated oxidative cyclization of semicarbazones. acs.orgnih.gov This transition-metal-free approach offers a straightforward method for forming the C-O bond of the oxadiazole ring under mild conditions. scilit.comorganic-chemistry.org Another high-yield alternative involves the cyclization of acylthiosemicarbazides mediated by reagents like tosyl chloride in pyridine (B92270). nih.govorganic-chemistry.org Furthermore, electrochemical synthesis, specifically the electro-oxidative cyclization of semicarbazones at a platinum anode, presents a novel and controlled method for ring formation. researchgate.net
Future synthetic exploration could focus on a one-pot reaction starting from 5-bromopicolinaldehyde and semicarbazide (B1199961) to form the semicarbazone intermediate, followed by an in-situ oxidative cyclization using one of these modern reagents. The development of such pathways would enhance the accessibility of the title compound, facilitating broader research into its properties and applications.
| Synthetic Pathway | Key Reagents/Conditions | Potential Advantages |
| Iodine-Mediated Cyclization | Semicarbazone, I₂, Base (e.g., K₂CO₃) | Transition-metal-free, mild conditions. nih.govresearchgate.net |
| Tosyl Chloride-Mediated Cyclization | Acylthiosemicarbazide, TsCl, Pyridine | High yields, particularly with thiosemicarbazide (B42300) precursors. organic-chemistry.org |
| Electrochemical Oxidation | Semicarbazone, Platinum anode, LiClO₄ | Controlled, reagent-less oxidation. researchgate.net |
| Photoredox Catalysis | Semicarbazone, Eosin (B541160) Y, CBr₄, Green LED | Visible-light mediated, efficient. organic-chemistry.org |
Development of Greener Synthesis Methodologies
Adherence to the principles of green chemistry is paramount in modern synthetic research. Future work on 5-(5-bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine should prioritize the development of environmentally benign synthetic protocols.
Microwave-assisted organic synthesis (MAOS) has been successfully applied to the preparation of 1,3,4-oxadiazoles, significantly reducing reaction times and often increasing yields compared to conventional heating. zenodo.orgnih.gov Similarly, ultrasound-assisted synthesis offers an energy-efficient alternative that can promote reactions in solvent-free or low-solvent conditions. researchgate.netnih.gov Research has demonstrated the utility of ultrasound in preparing 2-amino-1,3,4-oxadiazole derivatives from hydrazides and cyanogen bromide. mdpi.com
The choice of reagents is also critical. For instance, replacing hazardous reagents like elemental bromine (Br₂) with safer alternatives such as pyridinium (B92312) tribromide for the oxidative cyclization of semicarbazones significantly improves the safety and environmental profile of the synthesis. geneseo.edu Future research should aim to combine these green techniques—for example, developing a one-pot, ultrasound-assisted synthesis in an eco-friendly solvent like ethanol (B145695) or water—to create a truly sustainable route to the target molecule. mdpi.com
Advanced Derivatization Strategies for Diversification
The molecular architecture of this compound provides two primary reactive sites for structural modification: the exocyclic 2-amino group and the bromine atom on the pyridine ring. A systematic exploration of derivatization at these sites could generate a diverse library of new chemical entities.
The 2-amino group is amenable to a wide array of reactions, including:
Acylation: Reaction with various acid chlorides or anhydrides to form amide derivatives. nih.gov
Schiff Base Formation: Condensation with aldehydes and ketones.
Coupling Reactions: Peptide bond formation with N-protected amino acids to introduce biocompatible moieties. nih.govresearchgate.net
Alkylation: Introduction of alkyl or substituted alkyl chains. semanticscholar.org
The bromo-substituent on the pyridine ring serves as a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions. These reactions would allow for the introduction of a vast range of aryl, heteroaryl, alkynyl, or amino groups at the 5-position of the pyridine ring, profoundly altering the molecule's steric and electronic properties.
A future research program dedicated to creating a combinatorial library based on this scaffold would be highly valuable.
| Reactive Site | Reaction Type | Reagents | Resulting Moiety |
| 2-Amino Group | Acylation | R-COCl | Amide (R-CONH-) |
| 2-Amino Group | Reductive Amination | R-CHO, NaBH₃CN | Secondary Amine (R-CH₂-NH-) |
| 2-Amino Group | Peptide Coupling | Boc-Amino Acid, HATU | Peptide Linkage |
| 5-Bromo Position | Suzuki Coupling | Arylboronic Acid, Pd catalyst | Aryl group |
| 5-Bromo Position | Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst | Alkynyl group |
Detailed Mechanistic Studies of Key Reactions
A thorough understanding of the reaction mechanisms underlying the synthesis of the 1,3,4-oxadiazole (B1194373) ring is crucial for optimizing reaction conditions, maximizing yields, and minimizing byproducts. Future research should focus on elucidating the mechanistic pathways of the most promising novel synthetic routes.
For instance, the oxidative cyclization of semicarbazones or thiosemicarbazides is a key step. While plausible mechanisms have been proposed, they warrant deeper investigation. The synthesis of 2-acylamino-1,3,4-oxadiazoles using potassium iodate, for example, is thought to proceed through an activated carbodiimide (B86325) intermediate formed after oxidation and desulfurization of the thiosemicarbazide precursor. nih.gov The iodine-mediated cyclization likely involves the initial formation of a sulfur-iodine bond, followed by intramolecular nucleophilic attack by the oxygen atom and subsequent elimination.
Detailed mechanistic studies could employ a combination of experimental and computational techniques. Kinetic studies, isotopic labeling, and the isolation or trapping of reaction intermediates can provide experimental evidence. Concurrently, Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and visualize transition state structures, providing a powerful theoretical framework to complement experimental findings.
Application of Machine Learning in Predicting Chemical Properties and Reactivity
The intersection of computational chemistry and artificial intelligence offers a powerful toolkit for accelerating chemical research. Machine learning (ML) and deep learning (DL) models can be developed to predict the chemical properties and reactivity of this compound and its prospective derivatives, strictly excluding biological predictions. nih.govulster.ac.uk
By constructing a database of known 1,3,4-oxadiazole derivatives and their experimentally determined properties, models can be trained to establish quantitative structure-property relationships (QSPRs). These models, which can range from decision trees and gradient boosting to more complex deep neural networks, use molecular descriptors (e.g., molecular fingerprints, graph representations) as inputs. researchgate.netarxiv.org
Future research in this area should focus on developing predictive models for key chemical characteristics such as:
Thermophysical Properties: Predicting density, boiling point, and other physical constants under various conditions. nih.gov
Solubility: Estimating solubility in a range of organic and aqueous solvents.
Reactivity and Yield Prediction: Forecasting the outcome and yield of derivatization reactions based on the reactants and conditions.
Spectroscopic Properties: Predicting NMR chemical shifts (¹H, ¹³C) and IR absorption frequencies to aid in structural elucidation of new derivatives. scispace.com
The successful implementation of such models would enable rapid in-silico screening of virtual compound libraries, allowing chemists to prioritize the synthesis of derivatives with the most promising chemical profiles.
Design of Chemically Responsive Materials Incorporating the Scaffold
The inherent structural and electronic features of the this compound scaffold make it an attractive building block for the design of novel functional materials. The pyridine and oxadiazole rings contain multiple nitrogen and oxygen heteroatoms, which can act as effective coordination sites for metal ions. nih.govtandfonline.com
This property opens the door to designing chemosensors. Future research could involve the synthesis of derivatives where a fluorophore is attached, for instance, via the 2-amino group. The coordination of a specific metal ion to the heterocyclic core could modulate the fluorescence of the attached dye through mechanisms like Photoinduced Electron Transfer (PET), leading to a detectable "turn-on" or "turn-off" signal. rsc.orgresearchgate.net Such systems could be tailored for the selective and sensitive detection of environmentally or industrially relevant metal ions.
Furthermore, the rigid, electron-deficient nature of the 1,3,4-oxadiazole ring is a desirable feature for materials used in organic electronics. nih.gov Future work could explore the incorporation of the title compound as a monomer into polymers. The resulting materials could be investigated for applications in organic light-emitting diodes (OLEDs) or as components in chemically responsive films whose conductivity or optical properties change in the presence of specific chemical stimuli.
Conclusion
Summary of Current Chemical Knowledge on 5-(5-Bromopyridin-2-yl)-1,3,4-oxadiazol-2-amine
The current body of scientific literature contains limited specific data on this compound. However, a substantial amount of information is available for the constituent heterocyclic cores—the 1,3,4-oxadiazole (B1194373) and pyridine (B92270) rings—allowing for a well-grounded extrapolation of its chemical characteristics.
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This ring system is known for its thermal stability, a property that increases with aryl substitution. The core structure is electron-deficient, making the carbon atoms at positions 2 and 5 susceptible to nucleophilic attack. Conversely, the nitrogen atoms are relatively electron-rich, making them sites for electrophilic attack. The 2-amino substituent is expected to influence the electronic properties of the oxadiazole ring, potentially increasing its electron density.
Synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles is well-documented. A common and efficient method involves the iodine-mediated oxidative cyclization of semicarbazones. This transition-metal-free process typically involves the condensation of an aldehyde with semicarbazide (B1199961) to form a semicarbazone intermediate, which is then cyclized. Another approach involves the use of oxidizing agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) for the cyclization of acyl thiosemicarbazides.
The bromopyridine moiety introduces functionalities that are crucial for synthetic modifications. The bromine atom can be substituted via nucleophilic aromatic substitution or participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups.
The combination of the electron-donating amino group and the electron-withdrawing bromopyridine ring attached to the oxadiazole core suggests a molecule with unique electronic properties, making it a target of interest for further investigation.
Outstanding Questions in its Fundamental Chemistry
Despite the predictable aspects of its chemistry, several fundamental questions regarding this compound remain unanswered due to the absence of dedicated research.
Key outstanding questions include:
Optimized Synthesis and Yield: While general synthetic routes can be proposed, the optimal reaction conditions, catalyst (if any), and solvent system for the high-yield synthesis of this specific compound have not been determined.
Definitive Structural Characterization: Comprehensive spectroscopic data is needed for unambiguous structural confirmation. This includes:
¹H and ¹³C NMR spectroscopy to confirm the connectivity of atoms.
Infrared (IR) spectroscopy to identify characteristic functional group vibrations, such as N-H and C=N bonds.
Mass spectrometry to determine the exact molecular weight and fragmentation pattern.
Single-crystal X-ray diffraction to establish the precise three-dimensional structure, bond lengths, bond angles, and intermolecular interactions in the solid state.
Physicochemical Properties: Fundamental properties such as melting point, solubility in various solvents, pKa, and lipophilicity (LogP) are unknown. These parameters are critical for predicting its behavior in different environments and for applications in medicinal chemistry and materials science.
Reactivity and Stability: The interplay between the bromopyridine and amino-oxadiazole moieties could lead to complex reactivity. Detailed studies are required to understand its stability under acidic, basic, and thermal conditions, as well as its susceptibility to oxidation and reduction.
Tautomerism: 2-Amino-1,3,4-oxadiazoles can exist in tautomeric equilibrium with their 2-imino-Δ²-1,3,4-oxadiazoline form. The predominant tautomer for this specific compound has not been experimentally or computationally determined.
Broader Implications for Heterocyclic Chemistry and Materials Science
The structural motifs present in this compound suggest significant potential implications for both medicinal chemistry and materials science.
In medicinal chemistry , the 1,3,4-oxadiazole ring is considered a "privileged scaffold" due to its presence in numerous compounds with a wide spectrum of biological activities. It often acts as a bioisostere of amide and ester groups, potentially improving metabolic stability and pharmacokinetic properties. Derivatives of 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated a vast array of pharmacological effects, as summarized in the table below. The inclusion of a bromopyridine ring, a common feature in many bioactive molecules, further enhances its potential as a lead compound for drug discovery.
| Biological Activity | Examples of 1,3,4-Oxadiazole Derivatives |
| Antibacterial | Effective against strains like Staphylococcus aureus, E. coli, and Mycobacterium tuberculosis. |
| Antifungal | Active against fungi such as Candida albicans and Aspergillus niger. |
| Anti-inflammatory | Some derivatives show potent anti-inflammatory activity comparable to standard drugs like ibuprofen. |
| Anticancer | Certain compounds have exhibited significant cytotoxic activity against various cancer cell lines. |
| Anticonvulsant | The oxadiazole nucleus is a key component in molecules designed to have anticonvulsant properties. |
| Cholinesterase Inhibition | 5-Aryl-1,3,4-oxadiazol-2-amines have been investigated as inhibitors of acetyl- and butyrylcholinesterase. |
In materials science , heterocycles like 1,3,4-oxadiazoles are explored for their unique electronic and photophysical properties. They are known for their thermal stability and can exhibit fluorescence. These characteristics make them candidates for applications such as:
Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the oxadiazole ring makes it suitable for use in electron-transporting or hole-blocking layers in OLED devices.
Liquid Crystals: The rigid, planar structure of the fused heterocyclic system could be incorporated into molecules designed to exhibit liquid crystalline phases.
Corrosion Inhibitors: The nitrogen and oxygen atoms can coordinate with metal surfaces, and some oxadiazole derivatives have been studied for their anti-corrosion properties.
The specific electronic tuning provided by the 5-bromopyridin-2-yl substituent could lead to the development of novel materials with tailored optical and electronic properties. Further research into this compound is warranted to unlock its full potential in these diverse scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
